molecular formula C12H15ClO B13049659 1-(3-Chlorophenyl)hexan-2-one

1-(3-Chlorophenyl)hexan-2-one

Cat. No.: B13049659
M. Wt: 210.70 g/mol
InChI Key: QHTYYYDZCBGYQI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)hexan-2-one is an organic compound characterized by a hexanone backbone with a 3-chlorophenyl substituent

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)hexan-2-one typically involves the reaction of 3-chlorobenzaldehyde with hexan-2-one in the presence of a suitable catalyst. One common method involves the use of a Grignard reagent, where 3-chlorobenzaldehyde reacts with a Grignard reagent derived from hexan-2-one, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)hexan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chlorophenyl)hexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(3-Chlorophenyl)hexan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-(3-chlorophenyl)hexan-2-one

InChI

InChI=1S/C12H15ClO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3

InChI Key

QHTYYYDZCBGYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC(=CC=C1)Cl

Origin of Product

United States

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